molecular formula C33H26ClN3O5S B11659613 ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11659613
M. Wt: 612.1 g/mol
InChI Key: NGCMLDXWSXYHJK-MBTHVWNTSA-N
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Description

  • This compound has a complex structure, combining elements from various chemical classes. Let’s break it down:
    • The benzodioxole moiety (1,3-benzodioxol-5-yl) is a fused aromatic ring system containing two oxygen atoms.
    • The indole group ([1-(2-chlorobenzyl)-1H-indol-3-yl]) is another aromatic ring with a nitrogen atom.
    • The thiazolopyrimidine scaffold ([1,3]thiazolo[3,2-a]pyrimidine) contains both sulfur and nitrogen atoms.
    • The ethyl ester functional group (ethyl 3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) provides a carboxylic acid derivative.
  • Overall, this compound exhibits diverse structural features, making it intriguing for further study.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Please note that due to the compound’s complexity, further investigation and experimental work are necessary to fully understand its properties and applications

    Properties

    Molecular Formula

    C33H26ClN3O5S

    Molecular Weight

    612.1 g/mol

    IUPAC Name

    ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C33H26ClN3O5S/c1-3-40-32(39)29-19(2)35-33-37(30(29)20-12-13-26-27(14-20)42-18-41-26)31(38)28(43-33)15-22-17-36(25-11-7-5-9-23(22)25)16-21-8-4-6-10-24(21)34/h4-15,17,30H,3,16,18H2,1-2H3/b28-15-

    InChI Key

    NGCMLDXWSXYHJK-MBTHVWNTSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CN(C6=CC=CC=C65)CC7=CC=CC=C7Cl)/S2)C

    Canonical SMILES

    CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CN(C6=CC=CC=C65)CC7=CC=CC=C7Cl)S2)C

    Origin of Product

    United States

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